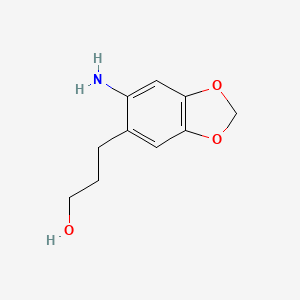![molecular formula C14H34O2SSi2 B12557315 [Sulfonylbis(methylene)]bis(triethylsilane) CAS No. 143255-37-2](/img/structure/B12557315.png)
[Sulfonylbis(methylene)]bis(triethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Sulfonylbis(methylene)]bis(triethylsilane) is a chemical compound with the molecular formula C14H34O2SSi2. It contains 34 hydrogen atoms, 14 carbon atoms, 2 oxygen atoms, and 1 sulfur atom . This compound is known for its unique structure, which includes a sulfone group and triethylsilane groups, making it a valuable reagent in various chemical reactions and industrial applications.
Vorbereitungsmethoden
The synthesis of [Sulfonylbis(methylene)]bis(triethylsilane) typically involves the reaction of sulfonyl chloride with triethylsilane in the presence of a base. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
[Sulfonylbis(methylene)]bis(triethylsilane) undergoes various chemical reactions, including:
Reduction: It can act as a reducing agent in the presence of catalysts such as boron trifluoride or indium bromide.
Common reagents used in these reactions include boron trifluoride, indium bromide, and molecular iodine. The major products formed depend on the specific reaction conditions and the nature of the starting materials.
Wissenschaftliche Forschungsanwendungen
[Sulfonylbis(methylene)]bis(triethylsilane) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of [Sulfonylbis(methylene)]bis(triethylsilane) involves its ability to donate electrons and participate in redox reactions. The sulfone group acts as an electron-withdrawing group, while the triethylsilane groups can donate electrons, making the compound a versatile reagent in various chemical transformations . The molecular targets and pathways involved depend on the specific reaction and the nature of the starting materials.
Vergleich Mit ähnlichen Verbindungen
[Sulfonylbis(methylene)]bis(triethylsilane) can be compared with other similar compounds, such as:
Triethylsilane: A simpler silane compound used as a reducing agent in organic synthesis.
Sulfonyl Chloride: A precursor in the synthesis of sulfonyl compounds, including [Sulfonylbis(methylene)]bis(triethylsilane).
Sulfone Compounds: A class of compounds containing the sulfone group, known for their electron-withdrawing properties and applications in organic synthesis.
The uniqueness of [Sulfonylbis(methylene)]bis(triethylsilane) lies in its combination of sulfone and triethylsilane groups, which provide a balance of electron-withdrawing and electron-donating properties, making it a versatile reagent in various chemical reactions.
Eigenschaften
CAS-Nummer |
143255-37-2 |
|---|---|
Molekularformel |
C14H34O2SSi2 |
Molekulargewicht |
322.66 g/mol |
IUPAC-Name |
triethyl(triethylsilylmethylsulfonylmethyl)silane |
InChI |
InChI=1S/C14H34O2SSi2/c1-7-18(8-2,9-3)13-17(15,16)14-19(10-4,11-5)12-6/h7-14H2,1-6H3 |
InChI-Schlüssel |
MFHKWTXTLQQNFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)CS(=O)(=O)C[Si](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


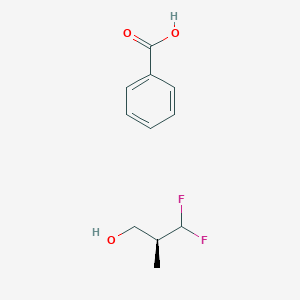

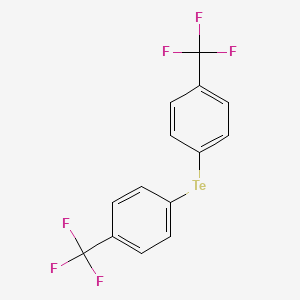
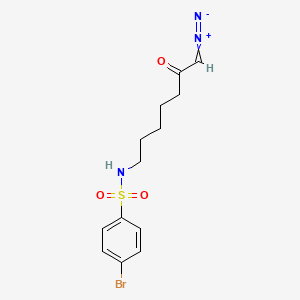
![2-[(3,3-Diethyl-2-oxo-2lambda~5~-triaz-1-en-1-yl)oxy]propan-1-ol](/img/structure/B12557250.png)
![4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile](/img/structure/B12557257.png)
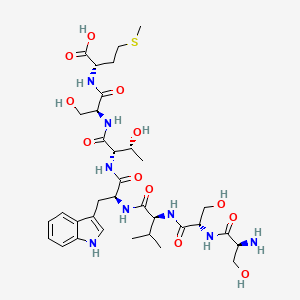
![4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12557265.png)
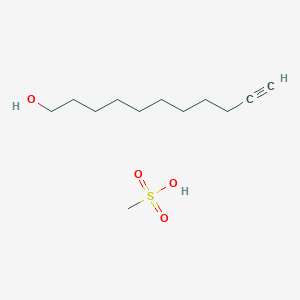
![5-Chloro-2-[hydroxy(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B12557276.png)
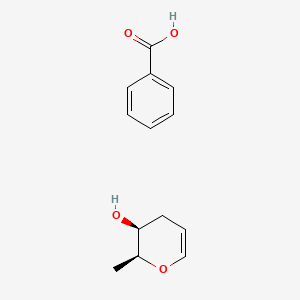
![4-[(4-Nitrophenyl)ethynyl]benzaldehyde](/img/structure/B12557295.png)
![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline](/img/structure/B12557304.png)
